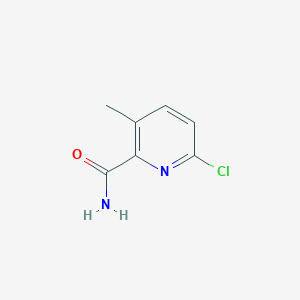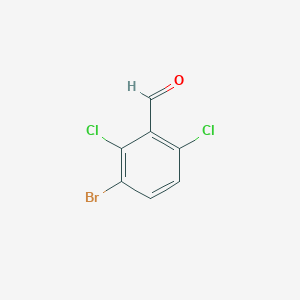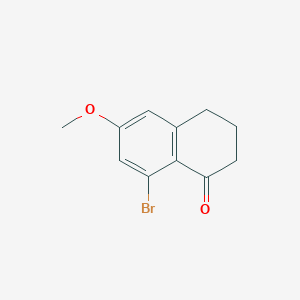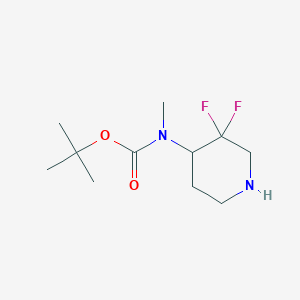
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate, also known as Tert-Butyl N-methylcarbamate, is a synthetic compound that has a wide range of applications in both science and industry. It is a versatile reagent that can be used in organic synthesis, as a catalyst in pharmaceutical drug synthesis, and for a number of other applications. In
Scientific Research Applications
Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate N-methylcarbamate has a wide range of scientific research applications, ranging from organic synthesis to pharmaceutical drug synthesis. It can be used as a catalyst in the synthesis of various organic compounds, such as amines and amides. It is also used in the synthesis of pharmaceutical drugs, such as antibiotics and anti-cancer drugs. In addition, it can be used in the synthesis of polymers, such as polyethylene and polypropylene, and in the synthesis of various other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl N-methylcarbamate is not fully understood. However, it is believed that the compound acts as a proton acceptor and a base, allowing it to catalyze reactions between molecules. It is also believed to act as a Lewis acid, allowing it to facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate N-methylcarbamate has not been studied extensively for its biochemical and physiological effects. However, it is known to be a strong acid and base, and it is believed to be toxic to some organisms. It is also believed to be an irritant and to be corrosive to some materials.
Advantages and Limitations for Lab Experiments
Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate N-methylcarbamate has several advantages for laboratory experiments. It is a versatile reagent that can be used in a wide range of organic synthesis applications. It is also relatively inexpensive and can be easily stored and handled. However, it is also highly corrosive and toxic, and should be handled with caution. Additionally, it is a strong acid and base, and can cause unwanted side reactions in some cases.
Future Directions
There are a number of potential future directions for the use of tert-Butyl N-methylcarbamate. It could be used in the synthesis of new pharmaceutical drugs, or it could be used to improve existing drug syntheses. It could also be used in the synthesis of polymers or in the synthesis of other organic compounds. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, further research could be carried out to better understand the biochemical and physiological effects of the compound.
Synthesis Methods
Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate N-methylcarbamate is synthesized using a reaction between tert-butyl alcohol and N-methylcarbamate. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces a tert-butyl N-methylcarbamate and water as byproducts. The reaction can be carried out at room temperature or higher temperatures, depending on the desired product.
properties
IUPAC Name |
tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSZEBBBLBXKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)

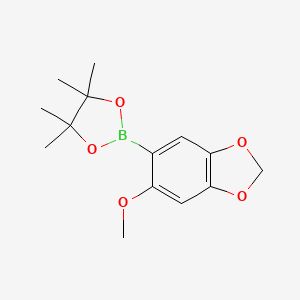



![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)
